molecular formula C19H14BrN3OS B5917431 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B5917431
M. Wt: 412.3 g/mol
InChI Key: ZXFUAZMJRNNCOI-UHFFFAOYSA-N
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Description

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of bromophenyl, furan, and phenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common method starts with the preparation of the triazole core, followed by the introduction of the bromophenyl, furan, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c20-15-10-8-14(9-11-15)13-25-19-22-21-18(17-7-4-12-24-17)23(19)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFUAZMJRNNCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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